molecular formula C7H11NO2 B8634691 N,N-Dimethyl-3-oxocyclobutanecarboxamide

N,N-Dimethyl-3-oxocyclobutanecarboxamide

Cat. No.: B8634691
M. Wt: 141.17 g/mol
InChI Key: DPEBMGXYUWHZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-oxocyclobutanecarboxamide is a cyclobutane-derived carboxamide featuring a ketone group at the 3-position and dimethyl substitution on the amide nitrogen. Its compact cyclobutane ring introduces significant ring strain, influencing its reactivity and physical properties.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N,N-dimethyl-3-oxocyclobutane-1-carboxamide

InChI

InChI=1S/C7H11NO2/c1-8(2)7(10)5-3-6(9)4-5/h5H,3-4H2,1-2H3

InChI Key

DPEBMGXYUWHZAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide
  • Structure : These compounds lack the cyclobutane ring, instead featuring linear or cyclohexyl substituents.
  • Synthesis : Synthesized via reaction of diketene with cyclohexylamine or 1-butylamine, yielding 94% and 89%, respectively .
  • Key Differences : The absence of ring strain in these analogs likely enhances synthetic yields compared to cyclobutane derivatives, where steric hindrance and ring strain may complicate purification.
2-Chloro-N,N-dimethyl-3-oxobutanamide
  • Structure : Contains a chlorine substituent at the 2-position, altering electronic properties.
  • Molecular Formula: C₆H₁₀ClNO₂ (vs. C₇H₁₁NO₂ for the target compound) .
ADB-CHMINACA (Psychoactive Carboxamide)
  • Structure : Features an indazole core and cyclohexylmethyl group, contrasting with the simple cyclobutane in the target compound.
  • Applications: A synthetic cannabinoid receptor agonist with documented health risks .
  • Key Differences : Bulkier substituents in ADB-CHMINACA improve lipid solubility and receptor binding, whereas the target compound’s compact structure may limit bioactivity.

Physicochemical and Functional Properties

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications
N,N-Dimethyl-3-oxocyclobutanecarboxamide C₇H₁₁NO₂ Cyclobutane ring Not reported Research chemical
N-Cyclohexylacetoacetamide C₈H₁₃NO₂ Cyclohexyl amine 94% Organic synthesis
2-Chloro-N,N-dimethyl-3-oxobutanamide C₆H₁₀ClNO₂ Chlorine at C2 Not reported Chemical intermediate
ADB-CHMINACA C₁₉H₂₇N₃O₂ Indazole, cyclohexyl Not reported Psychoactive substance
  • Ring Strain : The cyclobutane ring in the target compound increases reactivity but may reduce thermal stability compared to cyclohexyl or linear analogs.
  • Solubility : Linear analogs (e.g., N-Butyl-3-oxo-butanamide) likely exhibit higher aqueous solubility due to reduced hydrophobicity.
  • Bioactivity : Psychoactive analogs (e.g., ADB-CHMINACA) leverage aromatic moieties for receptor interaction, absent in the target compound .

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